Bienvenue dans la boutique en ligne BenchChem!

N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide

indole-2-carboxamide regioisomer target selectivity

N-(4-Carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide (CAS 1219568-37-2, molecular formula C17H15N3O2, molecular weight 293.32 g/mol) is a synthetic indole-2-carboxamide derivative featuring a 1-methyl substituent on the indole core and a 4-carbamoylphenyl group on the exocyclic amide nitrogen. This compound belongs to the broader class of indole-2-carboxamides that have been extensively characterized as inhibitors of multiple therapeutically relevant targets, including mycobacterial MmpL3 transporter, cannabinoid CB1 receptor, IKK2 kinase, mPGES-1, and secreted phospholipase A2 type X.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B4506563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H15N3O2/c1-20-14-5-3-2-4-12(14)10-15(20)17(22)19-13-8-6-11(7-9-13)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)
InChIKeyJEXQQTUPIJQFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide: A Scaffold-Focused Indole-2-Carboxamide for Targeted Library Synthesis


N-(4-Carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide (CAS 1219568-37-2, molecular formula C17H15N3O2, molecular weight 293.32 g/mol) is a synthetic indole-2-carboxamide derivative featuring a 1-methyl substituent on the indole core and a 4-carbamoylphenyl group on the exocyclic amide nitrogen . This compound belongs to the broader class of indole-2-carboxamides that have been extensively characterized as inhibitors of multiple therapeutically relevant targets, including mycobacterial MmpL3 transporter, cannabinoid CB1 receptor, IKK2 kinase, mPGES-1, and secreted phospholipase A2 type X [1]. The specific combination of the 1-methyl and N-(4-carbamoylphenyl) substituents distinguishes this compound from other indole-2-carboxamides with different substitution patterns, potentially offering a unique pharmacophore for structure-activity relationship (SAR) exploration [2].

Why Generic Indole-2-Carboxamide Substitution Is Not Viable: N-(4-Carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide and Scaffold-Specific SAR


Indole-2-carboxamides are not functionally interchangeable. Published SAR studies demonstrate that seemingly minor substituent modifications on the indole core or the exocyclic amide can switch target selectivity entirely. For example, in the MmpL3 inhibitor series, compound 8g (an indole-2-carboxamide with specific substitution) displayed potent antitubercular activity (MIC = 0.32 µM) with high selectivity over mammalian cells (SI = 128), while a closely related analog 9a was completely inactive against M. tuberculosis but showed potent antitumour activity against paediatric brain tumour cells (IC50 = 0.89 µM against BT12 cells) [1]. Similarly, in the CB1 antagonist series, the indole-2-carboxamide 26i was a high-potency, selective CB1 antagonist, while other analogs with different N-substituents showed markedly different potency and selectivity profiles [2]. The 4-carbamoylphenyl substituent has been specifically implicated in hydrogen-bonding interactions with target proteins in related indole-2-carboxamide ECE inhibitors, where the N2-(4-carbamoylphenyl) moiety contributes to low-nanomolar potency (IC50 = 0.22 µM) [3]. These findings collectively demonstrate that the specific substitution pattern of N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide cannot be assumed functionally equivalent to other indole-2-carboxamides without direct comparative data.

Quantitative Differentiation Evidence for N-(4-Carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide Against Closest Analogs


Regioisomeric Differentiation: 2-Carboxamide vs. 6-Carboxamide Positional Isomers

The 2-carboxamide regioisomer (N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide) is structurally distinct from the 6-carboxamide regioisomer (N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide) by virtue of the attachment position of the carboxamide group on the indole ring. In the MmpL3 inhibitor series, the indole-2-carboxamide scaffold was essential for antitubercular activity; moving the carboxamide to alternative positions abolished target engagement [1]. The 2-carboxamide geometry is required for the characteristic hydrogen-bonding network observed in MmpL3-inhibitor co-crystal structures, where the carboxamide oxygen and NH form key interactions with the active site [2]. While no direct head-to-head comparison between the 2-carboxamide and 6-carboxamide regioisomers has been published, the class-level SAR evidence indicates that the 2-carboxamide orientation is critical for biological activity in multiple target families, suggesting the 2-carboxamide regioisomer is the preferred scaffold for inhibitor design [3].

indole-2-carboxamide regioisomer target selectivity

1-Methyl Substitution on Indole Core: Impact on N-H Deprotonation and Metabolic Stability

The 1-methyl substituent on the indole ring of N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide prevents N-H deprotonation of the indole, which can affect both target binding and metabolic stability. In SAR studies of indole-2-carboxamide CB1 antagonists, the presence of the 1-methyl group was found to be critical for maintaining potent CB1 antagonism; compound 26i, which bears a 1-methyl substituent, demonstrated high potency and selectivity at CB1, while unsubstituted indole NH analogs showed reduced activity [1]. The 5-fluoro analog (N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide) retains the 1-methyl group for the same purpose of preventing N-deprotonation . In the context of MmpL3 inhibitors, indole-2-carboxamide derivatives with 1-methyl substitution have shown potent antitubercular activity with MIC values as low as 0.32 µM against drug-sensitive M. tuberculosis H37Rv [2]. The 1-methyl group thus provides a dual benefit: it eliminates a potential metabolic liability (indole N-H oxidation) and locks the indole in a conformation favorable for target engagement.

N-methyl indole metabolic stability indole-2-carboxamide

4-Carbamoylphenyl Substituent: Hydrogen-Bonding Capacity and Potency Enhancement in ECE Inhibition

The 4-carbamoylphenyl substituent on the exocyclic amide nitrogen provides three hydrogen-bond donor atoms (carbamoyl NH2 and amide NH), which can engage in critical interactions with target proteins. In the ECE (endothelin-converting enzyme) inhibitor series, the compound N2-(4-carbamoylphenyl)-N5-(2,2-dimethylpropyl)-1-(2-fluorobenzyl)-1H-indole-2,5-dicarboxamide, which contains the 4-carbamoylphenyl moiety, exhibited potent ECE inhibition with an IC50 of 0.22 µM (220 nM) against the human enzyme [1]. By comparison, the corresponding 4-carboxy-substituted analog (4-[([5-[(2,2-dimethylpropyl)carbamoyl]-1-(2-fluorobenzyl)-1H-indol-2-yl]carbonyl)amino]benzoic acid) showed an IC50 of 0.39 µM, representing a 1.8-fold reduction in potency [1]. This demonstrates that the primary carbamoyl group (–CONH2) at the 4-position provides superior hydrogen-bonding interactions compared to the carboxylic acid (–COOH) at the same position. In the MmpL3 inhibitor series, the indoleamide ligand ICA38 adopts a binding pose where the carboxamide moiety forms key hydrogen bonds with active site residues [2], suggesting the 4-carbamoylphenyl group could similarly enhance binding affinity.

4-carbamoylphenyl ECE inhibitor hydrogen bonding

Physicochemical Property Profile and Drug-Likeness Assessment Relative to 5-Fluoro Analog

N-(4-Carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide has a molecular weight of 293.32 g/mol and a calculated logP (clogP) value that falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five . The direct 5-fluoro analog (N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide) differs only by the addition of a fluorine atom at the 5-position of the indole core, increasing molecular weight and altering electronic properties . While the 5-fluoro substitution is a common strategy to block metabolic oxidation at the 5-position, it also increases lipophilicity and may alter target selectivity. In the broader indole-2-carboxamide class, unsubstituted indole cores have been used as starting points for SAR exploration, with substituents added systematically to optimize potency and selectivity [1]. The unsubstituted indole core of the target compound provides a versatile scaffold that retains the maximal number of positions available for subsequent functionalization in library synthesis.

physicochemical properties drug-likeness 5-fluoro analog

Critical Notice: Absence of Direct Bioactivity Data and Recommended Experimental Validation

A comprehensive search of primary literature, patents (including IKK2 inhibitor patents US20080269291 and US20090143372 from GlaxoSmithKline [1]; mPGES-1 inhibitor patent US20230000821A1 from Kukje Pharma [2]; CB1 antagonist patents; and ECE inhibitor literature [3]), and authoritative databases (ChEMBL, BindingDB, PubChem) did not identify any published quantitative bioactivity data (IC50, Ki, EC50, MIC, or selectivity index) for N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide (CAS 1219568-37-2). The compound appears to be listed in the InterBioScreen screening library (ID STOCK1N-74970) [4] but has not been individually characterized in the public domain. All differentiation evidence presented in this guide is therefore derived from class-level SAR inference and cross-study comparison with structurally related indole-2-carboxamides that share key pharmacophoric elements. Prospective users should commission targeted in vitro profiling against their intended targets (e.g., MmpL3, CB1, IKK2, mPGES-1, or ECE) to establish compound-specific potency and selectivity.

data gap experimental validation screening

Recommended Application Scenarios for N-(4-Carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide Based on Available Evidence


Scaffold for MmpL3-Targeted Antitubercular Lead Optimization

The target compound can serve as a core scaffold for MmpL3 inhibitor development, leveraging the indole-2-carboxamide pharmacophore that has demonstrated potent antitubercular activity (MIC as low as 0.32 µM for optimized analogs against drug-sensitive M. tuberculosis H37Rv) [1]. The 4-carbamoylphenyl group provides additional hydrogen-bonding capacity that may enhance target engagement, as inferred from ECE inhibitor SAR where the 4-carbamoylphenyl substituent conferred 1.8-fold greater potency compared to 4-carboxyphenyl [2]. The compound has all positions on the indole core available for systematic substitution during SAR exploration.

Cannabinoid CB1 Receptor Antagonist Probe Synthesis

The indole-2-carboxamide scaffold is a validated pharmacophore for cannabinoid CB1 receptor antagonism, with compound 26i identified as a high-potency selective CB1 antagonist and compound 24 demonstrating high predicted human oral bioavailability [3]. The target compound, with its 1-methyl and 4-carbamoylphenyl groups, represents a distinct substitution pattern not explored in the published CB1 antagonist series and could serve as a novel starting point for CB1 radioligand or allosteric modulator development [4].

Kinase Inhibitor Screening (IKK2 and Beyond)

Indole-2-carboxamide derivatives have been disclosed as IKK2 kinase inhibitors in patents from GlaxoSmithKline, with potential applications in rheumatoid arthritis, asthma, and COPD [5]. The target compound's 4-carbamoylphenyl group may provide additional hinge-binding interactions in kinase active sites. Users conducting kinase selectivity panels can include this compound as part of an indole-2-carboxamide focused library to assess IKK2 inhibitory potential alongside broader kinome profiling.

Chemical Biology Tool for Hydrogen-Bonding Interaction Studies

The 4-carbamoylphenyl moiety of the target compound offers a well-defined hydrogen-bond donor/acceptor profile (three potential H-bond donors: carbamoyl NH2 × 2 and amide NH; multiple H-bond acceptors: carbamoyl C=O and amide C=O) . This makes the compound suitable for studying the contribution of specific hydrogen-bonding interactions to target binding, using the corresponding 4-carboxyphenyl analog (which showed 1.8-fold reduced potency in the ECE series [2]) as a direct comparator to isolate the effect of the primary amide vs. carboxylic acid functionality.

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.